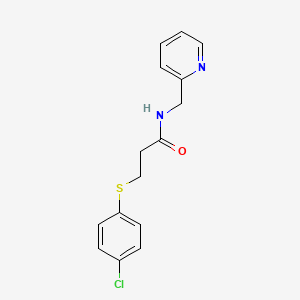![molecular formula C20H16N2O3 B14169991 3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896592-65-7](/img/structure/B14169991.png)
3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-component reactions (MCRs) that are highly efficient and yield diverse products. One common method involves the reaction of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate in the presence of a base such as pyridine . This reaction proceeds through a heterocyclocondensation process to form the desired chromeno-pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave dielectric heating has been reported to enhance the efficiency and yield of the reaction . This method allows for the rapid synthesis of the compound with high purity, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: KMnO4 or Ag(C5H5N)2MnO4 in liquid ammonia.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Phenyl isothiocyanate in dry pyridine.
Major Products Formed
Oxidation: Formation of 7-amino derivatives.
Reduction: Formation of reduced chromeno-pyrimidine derivatives.
Substitution: Formation of substituted chromeno-pyrimidine derivatives.
Applications De Recherche Scientifique
3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and have been studied for their potential as PARP-1 inhibitors.
Chromeno[2,3-d]pyrimidine derivatives: These compounds have diverse biological activities and are used in the synthesis of various heterocyclic compounds.
Uniqueness
3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit PARP-1 and its potential anti-cancer properties make it a valuable compound for further research and development .
Propriétés
Numéro CAS |
896592-65-7 |
|---|---|
Formule moléculaire |
C20H16N2O3 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
3-phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione |
InChI |
InChI=1S/C20H16N2O3/c1-2-8-16-21-19-17(18(23)14-11-6-7-12-15(14)25-19)20(24)22(16)13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3 |
Clé InChI |
YVWAJZITNVPJAO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1C4=CC=CC=C4 |
Solubilité |
37.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14169911.png)
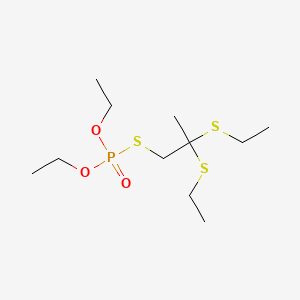
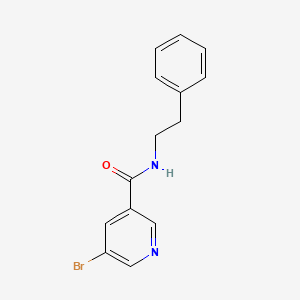
![N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide](/img/structure/B14169922.png)
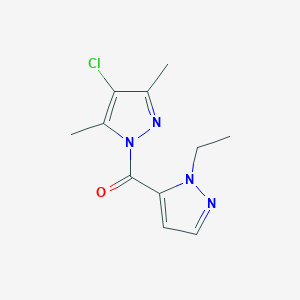
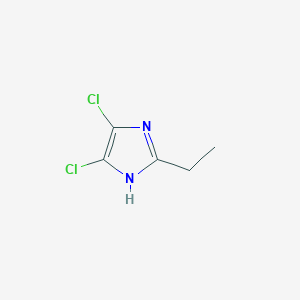
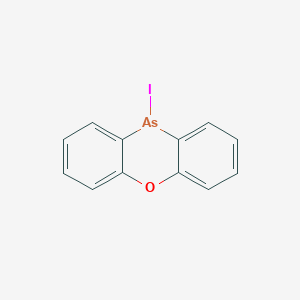

![Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate](/img/structure/B14169966.png)
![N-(2-methoxyphenyl)-6-methyl-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14169972.png)
